molecular formula C11H8F3NO3 B2905828 2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione CAS No. 329710-82-9

2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione

Cat. No.: B2905828
CAS No.: 329710-82-9
M. Wt: 259.184
InChI Key: PSGIEGKGUHUGDF-UHFFFAOYSA-N
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Description

“2-(2-(Trifluoromethoxy)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C11H8F3NO3 . It is used in various fields such as life science research, chromatography, mass spectrometry, analytical chemistry, and biopharma production .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “this compound”, has been a subject of substantial interest and ingenuity among researchers . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 259.18 .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives, including “this compound”, have diverse chemical reactivity and promising applications . The development of these heterocycles involves various methods, each offering unique advantages and challenges . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Scientific Research Applications

1. Alzheimer’s Disease Research

Isoindoline-1,3-dione derivatives, including variants similar to 2-(2-(trifluoromethoxy)ethyl)isoindoline-1,3-dione, have been explored for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. A study by Andrade-Jorge et al. (2018) synthesized and evaluated a similar compound as an AChE inhibitor, showing good competitive inhibition and low toxicity.

2. Structural Analysis and Molecular Interactions

Crystal and molecular structure studies of isoindoline-1,3-dione derivatives provide insights into their potential applications. Duru et al. (2018) characterized a related compound, revealing details about its molecular structure and intermolecular interactions, which are crucial for understanding its behavior in various applications.

3. Antimicrobial Activity

Isoindoline-1,3-dione derivatives have shown promising results in antimicrobial studies. Sabastiyan and Suvaikin (2012) synthesized a compound and its metal complexes, which demonstrated significant antimicrobial activity, comparable to standard drugs.

4. Synthesis and Molecular Engineering

The synthesis and modification of isoindoline-1,3-dione derivatives, including trifluoromethoxy variants, are key areas of research. Kaynak et al. (2013) studied the synthesis of related compounds, providing valuable information for the development of new drugs and materials.

5. Green Chemistry Applications

Research into environmentally friendly methods for synthesizing isoindoline-1,3-dione derivatives is gaining importance. Journal et al. (2019) described an efficient and green catalytic system for synthesizing these compounds, highlighting the shift towards sustainable chemical processes.

Properties

IUPAC Name

2-[2-(trifluoromethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGIEGKGUHUGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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